molecular formula C24H25N3O3S2 B2640437 2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole CAS No. 1208911-58-3

2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole

Cat. No. B2640437
CAS RN: 1208911-58-3
M. Wt: 467.6
InChI Key: DIVSWAHBZTZFST-UHFFFAOYSA-N
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Description

2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C24H25N3O3S2 and its molecular weight is 467.6. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

One of the primary applications of benzimidazole derivatives, similar in structure to 2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole, is in corrosion inhibition. A study demonstrated the effectiveness of synthesized benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid solutions. These compounds showed high inhibition efficiency, and their performance was analyzed using various techniques, including weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (Yadav et al., 2016).

Anticancer Activity

Benzimidazole derivatives have also shown promise in anticancer research. A study on new 4-nitroimidazole derivatives, closely related to the compound , revealed significant antiproliferative inhibition potency against various human cancer cell lines. Some derivatives exhibited remarkable cytotoxic effects on specific cell lines, highlighting the potential of these compounds in cancer therapy (Al-Soud et al., 2021).

Antioxidant Activity

Another study focused on the antioxidant properties of derivatives of 2,6-diisobornylphenol, which included benzimidazole-based compounds. The research evaluated the antioxidant activity of these derivatives using in vitro models, indicating that some compounds may have a membrane-stabilizing effect due to their antioxidant properties (Buravlev et al., 2021).

Antibacterial and Antifungal Activity

Compounds structurally similar to 2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole have been synthesized and tested for their antibacterial and antifungal properties. Research indicates that certain benzimidazole derivatives demonstrate potent activity against a variety of bacterial and fungal strains (Naraboli & Biradar, 2017).

Bioactivity Evaluations

In bioactivity evaluations, series of benzimidazole compounds, including ones with phenoxymethyl substituents, have been synthesized and tested for various biological activities such as antioxidant, antibacterial, and antifungal properties (Lavanya et al., 2010).

Fluorescence Properties

The compound 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, closely related to the compound of interest, was synthesized and studied for its UV and fluorescence properties. The compound showed potential as a fluorescent probe, especially in coordination with Zn2+, leading to strong fluorescence (Wen-yao, 2012).

properties

IUPAC Name

2-(phenoxymethyl)-1-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c28-32(29,24-11-6-16-31-24)26-14-12-19(13-15-26)17-27-22-10-5-4-9-21(22)25-23(27)18-30-20-7-2-1-3-8-20/h1-11,16,19H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVSWAHBZTZFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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